N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide
Description
Properties
Molecular Formula |
C16H12N4O4S |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-(3-nitrophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H12N4O4S/c21-14(17-12-7-4-8-13(9-12)20(22)23)10-25-16-19-18-15(24-16)11-5-2-1-3-6-11/h1-9H,10H2,(H,17,21) |
InChI Key |
VRNYTXQBMAPCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: Formation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol
The 1,3,4-oxadiazole core is typically constructed via cyclization of hydrazide derivatives. A common approach involves treating N-(2-hydroxyphenyl)acetamide with ethyl 2-chloroacetate in acetone under reflux with potassium carbonate as a base. The resultant ethyl 2-(2-acetamidophenoxy)acetate undergoes hydrazinolysis with hydrazine monohydrate in ethanol to yield the corresponding hydrazide. Subsequent reaction with carbon disulfide in the presence of sodium ethoxide facilitates cyclization to form 5-phenyl-1,3,4-oxadiazole-2-thiol.
Key Reaction Conditions :
Thioether Formation: Coupling with N-(3-Nitrophenyl)Acetamide
The thioether linkage is established via nucleophilic displacement of a halogen atom. In a representative procedure, 5-phenyl-1,3,4-oxadiazole-2-thiol reacts with 2-chloro-N-(3-nitrophenyl)acetamide in acetone using potassium carbonate as a base. The reaction proceeds at room temperature over 3–6 hours, achieving yields of 46–94% after recrystallization.
Optimization Insights :
-
Base : Potassium carbonate minimizes side reactions compared to stronger bases.
-
Purification : Ethanol recrystallization improves purity to >98%.
Patent-Based Approaches for Acetamide Intermediates
A Chinese patent (CN111004141A) details the synthesis of structurally related 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, offering insights into scalable production. Although focused on a methylated derivative, the methodology informs the preparation of halogenated acetamide precursors:
-
Step A : React p-nitroaniline with chloroacetyl chloride in toluene/water using sodium carbonate as a base (15°C, 2 hours).
-
Step B : Methylate the intermediate with methylating agents (e.g., dimethyl sulfate) in dichloromethane/water.
Critical Parameters :
-
Temperature Control : ≤15°C prevents decomposition of nitro groups.
-
Molar Ratios : 1:1.1 (aniline:chloroacetyl chloride) minimizes diacetylation.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Classical Cyclization | Reflux, K₂CO₃, acetone | 49–89 | 93–98 | Moderate |
| Biocatalytic | Laccase, pH 5–7, 25–40°C | 46–94 | >95 | High |
| Patent-Based | Low temp, toluene/water | 86–93 | 98–99 | Industrial |
Trade-offs :
-
Classical Methods require toxic solvents but offer well-established protocols.
-
Biocatalytic Routes are greener but necessitate enzyme optimization for nitroaryl substrates.
Mechanistic Considerations and Side Reactions
Oxadiazole Ring Formation
Cyclization of hydrazides with carbon disulfide proceeds via nucleophilic attack at the carbonyl carbon, forming a thioamide intermediate that undergoes intramolecular dehydration. Competing pathways may generate 1,2,4-oxadiazole isomers if reaction temperatures exceed 80°C.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogenation catalysts.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, or iron powder with hydrochloric acid, can be used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is in the field of oncology. Research indicates that derivatives containing the 1,3,4-oxadiazole moiety exhibit potent anticancer properties.
Case Study: Breast Cancer Inhibition
A study investigated the synthesis and biological evaluation of similar oxadiazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-453). The results demonstrated that these compounds induced apoptosis in cancer cells and exhibited significant cytotoxicity when combined with standard chemotherapeutics like Imatinib .
Mechanism of Action
The mechanism involves binding to estrogen receptors, which are crucial for the growth of certain breast cancer types . Molecular docking studies have shown favorable interactions between these compounds and the receptor, suggesting a targeted therapeutic approach.
Antimicrobial Properties
Another area of application is the antimicrobial activity of this compound. Preliminary investigations suggest that compounds with similar structures possess significant antimicrobial effects against various pathogens.
Research Findings
Studies have reported that derivatives exhibit activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness at concentrations around 256 µg/mL. This suggests potential for development as an antimicrobial agent.
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor, particularly regarding metabolic pathways relevant to disease progression.
Potential Targets
Research highlights that similar compounds can inhibit enzymes such as acetylcholinesterase, which is implicated in neurodegenerative diseases. This opens avenues for exploring this compound in treating conditions like Alzheimer's disease.
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory responses . The anti-inflammatory properties could provide therapeutic benefits in conditions characterized by chronic inflammation.
Pharmacokinetic Properties
Understanding the pharmacokinetics (ADME: Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for its development as a therapeutic agent.
ADME Studies
Recent studies have calculated various ADME properties for related compounds, indicating favorable profiles for oral bioavailability and metabolic stability . Such data are essential for advancing clinical trials and ensuring efficacy in human applications.
Mechanism of Action
The mechanism of action of N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The nitro group, oxadiazole ring, and thioether linkage can all play roles in its activity.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Modifications and Physicochemical Properties
The pharmacological and physical properties of 1,3,4-oxadiazole derivatives are highly dependent on substituents. Key comparisons include:
Table 1: Substituent Effects on Physicochemical Properties
Spectroscopic and Analytical Data
- IR/NMR Trends : The target compound’s structure would likely show IR peaks for NH (~3446 cm⁻¹) and C=O (~1670 cm⁻¹) groups, consistent with compound 14 .
- HRMS Validation : Analogs like 2a (HRMS [M+H]+: 422.0737) confirm molecular integrity, a critical step for structure-activity relationship (SAR) studies.
Biological Activity
N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. The 1,3,4-oxadiazole moiety is known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article synthesizes current findings on the biological activity of this compound, highlighting its mechanisms of action and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C16H12N4O4S
- Molecular Weight : 356.36 g/mol
- CAS Number : 332101-18-5
Anticancer Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action :
-
Cytotoxicity Studies :
- In vitro studies have shown that the compound exhibits dose-dependent cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-453.
- The IC50 values indicate significant potency; for example, compounds derived from similar oxadiazole structures have shown IC50 values ranging from 0.67 µM to 0.87 µM against prostate and renal cancer cell lines respectively .
Study 1: Anticancer Efficacy
A study conducted by Mansour et al. synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among these derivatives, those with nitro substituents showed enhanced cytotoxicity and were effective in inhibiting tumor growth in vivo models .
Study 2: Molecular Docking Analysis
Molecular docking studies revealed that this compound effectively binds to the estrogen receptor alpha (PDB ID: 3ERT). This interaction is critical for understanding its potential role as an anti-breast cancer agent .
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-(3-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., H₂SO₄ or POCl₃).
- Step 2 : Thioether linkage formation between the oxadiazole and acetamide moieties using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in anhydrous solvents (e.g., DMF or dichloromethane) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/dichloromethane mixtures to achieve >95% purity.
Q. What analytical techniques are most effective for characterizing this compound and confirming its structure?
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and verify the absence of unreacted intermediates .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (expected: ~413.35 g/mol) and isotopic patterns .
- FTIR : Identification of functional groups (e.g., C=O at ~1650 cm⁻¹, NO₂ at ~1520 cm⁻¹) .
- Elemental Analysis : Confirmation of C, H, N, S percentages (theoretical values: C 55.20%, H 3.41%, N 13.55%, S 7.75%) .
Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?
- Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, A549) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution to determine minimum inhibitory concentration (MIC) against Gram-positive/negative bacteria .
- Antioxidant : DPPH radical scavenging assay to assess free radical quenching capacity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its biological activity?
- Substituent Variation : Replace the 3-nitrophenyl group with electron-withdrawing (e.g., Cl, CF₃) or electron-donating (e.g., OCH₃) groups to modulate electronic effects on bioactivity .
- Heterocycle Modification : Substitute the 1,3,4-oxadiazole ring with 1,2,4-triazole or thiadiazole to alter binding affinity .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with predicted target interactions (e.g., EGFR kinase or bacterial topoisomerase) .
Q. What computational methods are suitable for predicting its physicochemical properties and reactivity?
- DFT Calculations : B3LYP/6-31G(d) level to analyze HOMO-LUMO gaps (predicting electron transfer), molecular electrostatic potential (MESP) maps (identifying nucleophilic/electrophilic sites), and thermodynamic stability .
- ADMET Prediction : SwissADME or pkCSM to estimate solubility, bioavailability, and toxicity risks (e.g., hepatotoxicity) .
Q. How can contradictory bioactivity data across studies be resolved?
- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under identical conditions (pH, temperature, cell passage number) .
- Purity Verification : Re-characterize the compound via HPLC to rule out impurities (>98% purity required for reliable IC₅₀/MIC comparisons) .
Q. What strategies improve synthetic yield and scalability for this compound?
- Catalyst Optimization : Use microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 6 hours) and improve yield by 15–20% .
- Solvent Screening : Test aprotic polar solvents (e.g., DMF vs. DMSO) to enhance intermediate solubility and reduce side reactions .
Q. How can its molecular targets and mechanisms of action be experimentally validated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
